3-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid hydrochloride hydrate
Description
This compound features a benzimidazole core substituted with a hydroxymethyl (-CH2OH) group at position 2, linked to a propanoic acid chain. The hydrochloride salt and hydrate forms enhance its stability and aqueous solubility. The hydroxymethyl group may improve hydrogen-bonding capacity, influencing bioavailability and target interactions .
Properties
IUPAC Name |
3-[2-(hydroxymethyl)benzimidazol-1-yl]propanoic acid;hydrate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3.ClH.H2O/c14-7-10-12-8-3-1-2-4-9(8)13(10)6-5-11(15)16;;/h1-4,14H,5-7H2,(H,15,16);1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGURAWCIVKQMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCC(=O)O)CO.O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 2-(Hydroxymethyl)-1H-Benzimidazole
The benzimidazole core is synthesized via acid-catalyzed condensation of o-phenylenediamine with glycolic acid (HOCH₂COOH). Under reflux in HCl (6 M, 4 h), glycolic acid acts as both a carbonyl source and hydroxyl donor, yielding 2-(hydroxymethyl)-1H-benzimidazole (70–85% yield).
Reaction Conditions
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Solvent: Water or ethanol
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Catalyst: Concentrated HCl (pH < 2)
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Temperature: 80–100°C
Mechanistic Insight
Glycolic acid undergoes dehydration to form an intermediate α-keto acid, which cyclizes with o-phenylenediamine via nucleophilic attack at the carbonyl carbon, followed by aromatization.
N-1 Alkylation with Ethyl 3-Bromopropanoate
The 1H-benzimidazole is alkylated at the N-1 position using ethyl 3-bromopropanoate in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) as a base (60–75% yield).
Reaction Conditions
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Molar Ratio: 1:1.2 (benzimidazole:bromoester)
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Temperature: 60–80°C, 12–18 h
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Workup: Aqueous extraction with ethyl acetate, drying over MgSO₄
Critical Note
Competitive alkylation at the N-3 position is minimized due to steric hindrance from the 2-hydroxymethyl group.
Ester Hydrolysis and Salt Formation
The ethyl ester is hydrolyzed using NaOH (2 M) in ethanol-water (1:1) at 60°C (2 h). Acidification with HCl yields the free carboxylic acid, which is treated with HCl gas in ethanol to form the hydrochloride hydrate (85–90% yield).
Purification
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Crystallization: Ethanol-water (3:1) at 4°C
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Hydrate Formation: Slow evaporation from aqueous HCl (pH 1–2)
Characterization Data
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¹H NMR (D₂O): δ 7.45–7.60 (m, 4H, Ar-H), 4.85 (s, 2H, CH₂OH), 4.30 (t, 2H, NCH₂), 2.75 (t, 2H, CH₂CO), 1.95 (quintet, 2H, CH₂CH₂CO).
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IR (KBr): 3400 cm⁻¹ (O-H), 1720 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N).
Reductive Amination Pathway
Synthesis of 2-Formylbenzimidazole
o-Phenylenediamine reacts with glyoxylic acid (HCOCOOH) in acetic acid (12 h, 100°C) to form 2-formyl-1H-benzimidazole (65–70% yield).
Reduction to Hydroxymethyl
The formyl group is reduced using NaBH₄ in methanol (0°C, 1 h), yielding 2-(hydroxymethyl)-1H-benzimidazole (80–85% yield).
Advantage
This route avoids competing side reactions associated with glycolic acid condensation.
Propanoic Acid Chain Introduction
Alkylation proceeds as in Section 1.2, with comparable yields.
Solid-Phase Synthesis Using Polymer-Supported Catalysts
Microwave-Assisted Cyclization
A mixture of o-phenylenediamine , glycolic acid , and polyvinylpolypyrrolidone-triflic acid (PVP-TfOH) in ethanol is irradiated under microwave conditions (300 W, 100°C, 15 min), achieving 90% conversion to 2-(hydroxymethyl)-1H-benzimidazole.
Benefits
Alkylation and Hydrolysis
Following steps 1.2 and 1.3, this method achieves an overall yield of 65–70%.
Comparative Analysis of Methods
| Parameter | Condensation-Alkylation | Reductive Amination | Solid-Phase Synthesis |
|---|---|---|---|
| Overall Yield | 60–70% | 55–65% | 65–70% |
| Reaction Time | 18–24 h | 14–18 h | 2–3 h |
| Purification Complexity | Moderate | High | Low |
| Scalability | High | Moderate | High |
Key Challenges and Solutions
Hydroxymethyl Group Stability
Regioselective Alkylation
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can undergo reduction reactions, particularly at the benzimidazole ring, using reducing agents like sodium borohydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration and halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild conditions.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation, often in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of nitro or halogenated benzimidazole derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzimidazole ring system with a hydroxymethyl substituent and a propanoic acid moiety. Its molecular formula is with a molecular weight of approximately 220.22 g/mol. The presence of both the hydroxymethyl group and the carboxylic acid group enhances its reactivity and interaction with biological targets.
Antimicrobial and Anticancer Activities
Research indicates that compounds containing benzimidazole rings often exhibit antimicrobial and anticancer properties. The specific interactions of 3-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid with molecular targets may inhibit the activity of enzymes involved in cancer progression or microbial resistance mechanisms.
Case Study:
A study explored the synthesis of various benzimidazole derivatives, including 3-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid, assessing their cytotoxic effects on cancer cell lines. The results indicated significant inhibition of cell proliferation, suggesting potential as a therapeutic agent.
Enzyme Inhibition Studies
The carboxylic acid group in the compound allows it to interact with enzymes, potentially serving as an inhibitor. This property can be exploited for understanding cellular mechanisms and developing new drugs targeting specific enzymes involved in metabolic pathways.
Table: Potential Enzyme Targets
| Enzyme Type | Potential Interaction |
|---|---|
| Kinases | Inhibition of phosphorylation processes |
| Proteases | Modulation of protein degradation |
| Phosphatases | Alteration of dephosphorylation activities |
Chelation Properties
The benzimidazole ring is known for its ability to chelate metal ions, which can be beneficial in various applications, including:
- Medical Imaging: Developing contrast agents that utilize metal ion binding for enhanced imaging techniques.
- Metal Homeostasis Research: Investigating the role of metal ions in cellular functions and their interactions with biological molecules.
Synthesis of Novel Derivatives
3-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid serves as a versatile building block for synthesizing novel benzimidazole derivatives with tailored biological activities. By modifying functional groups, researchers can explore a wide range of pharmacological properties.
Table: Structural Analogues
| Compound Name | Structural Features |
|---|---|
| 3-(1H-Benzimidazol-1-yl)propanoic acid | Benzimidazole ring attached to propanoic acid |
| 2-(1H-Benzimidazol-1-yl)propanoic acid | Benzimidazole ring attached to propanoic acid |
| 3-(5-Methoxy-1H-benzimidazol-2-yl)propanoic acid | Benzimidazole ring with methoxy substitution |
Biochemical Research
The compound's ability to modulate biochemical pathways makes it an attractive candidate for research into signal transduction and metabolic regulation. Its interactions with receptors and other biomolecules can provide insights into disease mechanisms.
Case Study:
In a biochemical study, 3-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid was shown to influence signaling pathways related to inflammation, highlighting its potential as an anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 3-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid hydrochloride hydrate involves its interaction with various molecular targets. The hydroxymethyl group and the benzimidazole ring are key functional groups that enable the compound to bind to enzymes and receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Substituent Effects : The hydroxymethyl group (-CH2OH) in the target compound likely improves water solubility and hydrogen-bonding capacity relative to the ethyl (-CH2CH3) or dimethyl (-CH3) groups in analogues .
- Molecular Weight : The target compound’s higher molecular weight (~287.7 g/mol) compared to imidazole-based derivatives (e.g., 209.63 g/mol in ) may influence pharmacokinetics, such as membrane permeability .
Biological Activity
3-[2-(Hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid hydrochloride hydrate (CAS Number: 797806-58-7) is a compound featuring a benzimidazole ring with a hydroxymethyl group and a propanoic acid moiety. This unique structure suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
The molecular formula of 3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid is with a molecular weight of 220.22 g/mol. The compound has a solid form and exhibits various chemical properties that influence its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 220.22 g/mol |
| Molecular Formula | C11H12N2O3 |
| Density | 1.37 g/cm³ |
| Boiling Point | 499.1 °C |
| Flash Point | 255.7 °C |
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various biochemical pathways. The benzimidazole ring is known for its ability to inhibit certain enzymes, such as topoisomerase II, which plays a critical role in DNA replication and repair . The hydroxymethyl and propanoic acid groups enhance the binding affinity of the compound to these targets, potentially leading to significant biological effects.
Biological Activities
Research indicates that 3-[2-(hydroxymethyl)-1H-benzimidazol-1-yl]propanoic acid exhibits several biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structures to benzimidazoles possess antimicrobial properties. The presence of the hydroxymethyl group may enhance this activity, making it a candidate for further exploration in antimicrobial drug development.
Anticancer Activity
Preliminary investigations suggest that this compound may have anticancer properties. For instance, related benzimidazole derivatives have demonstrated antiproliferative effects on various cancer cell lines by inducing apoptosis and inhibiting cell division . The mechanism appears to involve the inhibition of topoisomerase II, leading to DNA damage in cancer cells.
Enzyme Inhibition
The compound has been studied for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in cancer progression and microbial resistance, making it valuable for therapeutic applications .
Case Studies
Several case studies highlight the biological activity of benzimidazole derivatives:
- Antitumor Studies : A study involving benzopsoralens indicated that compounds with hydroxymethyl substitutions showed marked antiproliferative effects against mammalian cells through enzyme inhibition mechanisms .
- Antimicrobial Testing : Research into related compounds demonstrated significant antimicrobial activity against various bacterial strains, suggesting that structural modifications can enhance efficacy against resistant strains .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yield?
- Methodology : Begin with coupling reactions between benzimidazole derivatives and propanoic acid precursors under anhydrous conditions. Optimize pH and temperature to favor nucleophilic substitution at the benzimidazole N-1 position. Purification via membrane separation technologies (e.g., nanofiltration) can enhance yield by removing unreacted intermediates . Monitor reaction progress using thin-layer chromatography (TLC) and adjust stoichiometry iteratively.
Q. How should researchers handle and store this compound to maintain stability?
- Methodology : Due to its hydrochloride hydrate form, the compound is likely hygroscopic. Store in airtight containers under inert gas (e.g., argon) at 2–8°C, with desiccants like silica gel. Avoid exposure to humidity during weighing; use gloveboxes or controlled-environment chambers. Refer to safety protocols for hygroscopic substances, including PPE guidelines .
Q. What analytical techniques are effective for assessing purity and structural integrity?
- Methodology :
- Purity : Use USP-grade titration (e.g., acid-base titration with 1 N NaOH) for quantitative assay .
- Impurities : Employ HPLC with UV detection (λ = 254 nm) and ion chromatography for chloride quantification .
- Structural Confirmation : Combine H/C NMR and FT-IR to verify hydroxymethyl and propanoic acid moieties. Cross-validate with high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during characterization?
- Methodology : For conflicting NMR signals (e.g., splitting due to hydrate formation), conduct variable-temperature NMR or deuterium exchange experiments. Use 2D-COSY and HSQC to resolve overlapping peaks. Compare with computational simulations (DFT-based chemical shift predictions) to validate assignments .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?
- Methodology :
- In Vitro Studies : Perform competitive binding assays using fluorescence polarization to identify target proteins.
- Metabolic Stability : Use LC-MS/MS to track metabolite formation in hepatic microsomes.
- Structural Analogues : Synthesize deuterated or fluorinated derivatives for isotopic tracing in pharmacokinetic studies .
Q. How does the hygroscopic nature of the hydrochloride hydrate impact experimental reproducibility?
- Methodology : Conduct dynamic vapor sorption (DVS) analysis to quantify moisture uptake. Pre-equilibrate samples at defined relative humidity (RH) levels before experiments. For kinetic studies, use Karl Fischer titration to standardize water content across batches. Report RH conditions in methodologies to ensure reproducibility .
Key Considerations
- Data Contradiction Analysis : When purity assays (e.g., titration vs. HPLC) yield conflicting results, validate via orthogonal methods like F-NMR (if applicable) or elemental analysis .
- Experimental Design : For stability studies, employ factorial design (DoE) to assess interactions between temperature, humidity, and light exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
